molecular formula C7H7ClO3 B14483341 2-Chloro-5-methoxybenzene-1,4-diol CAS No. 67289-06-9

2-Chloro-5-methoxybenzene-1,4-diol

Cat. No.: B14483341
CAS No.: 67289-06-9
M. Wt: 174.58 g/mol
InChI Key: HZZNREBBIMHWQL-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxybenzene-1,4-diol is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a chlorine atom, a methoxy group, and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxybenzene-1,4-diol typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 5-methoxybenzene-1,4-diol using chlorine or a chlorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the substitution of a hydrogen atom with a chlorine atom on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step processes starting from readily available raw materials. The process may include steps such as nitration, reduction, and chlorination, followed by purification to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxybenzene-1,4-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-methoxybenzene-1,4-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxybenzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom or methoxy group can be replaced by other functional groups. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methoxybenzene-1,3-diol
  • 2-Chloro-3-methoxybenzene-1,4-diol
  • 2-Chloro-5-methoxybenzene-1,3-diol

Uniqueness

2-Chloro-5-methoxybenzene-1,4-diol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

67289-06-9

Molecular Formula

C7H7ClO3

Molecular Weight

174.58 g/mol

IUPAC Name

2-chloro-5-methoxybenzene-1,4-diol

InChI

InChI=1S/C7H7ClO3/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,9-10H,1H3

InChI Key

HZZNREBBIMHWQL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)O)Cl)O

Origin of Product

United States

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